molecular formula C17H16O5 B2592845 Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate CAS No. 351336-10-2

Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate

Cat. No.: B2592845
CAS No.: 351336-10-2
M. Wt: 300.31
InChI Key: SXQFUFPFCNTWEB-UHFFFAOYSA-N
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Description

“Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate” is a chemical compound with the CAS Number: 351336-10-2 . It has a molecular weight of 300.31 . The IUPAC name for this compound is methyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16O5/c1-20-16-9-13(10-18)5-8-15(16)22-11-12-3-6-14(7-4-12)17(19)21-2/h3-10H,11H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Methyl 4-(4-Formyl-2-Methoxyphenoxymethyl)benzoate and Its Derivatives
This compound is a crucial intermediate in the synthesis of bisbibenzyls, a group of natural products with diverse biological activities. The synthesis involves a condensation reaction between methyl 4-bromobenzoate and iso-vanilline, with cupric oxide as a catalyst and a combination of calcium carbonate and potassium carbonate as the condensing agent. The reaction is optimized for a 16-hour duration under specific conditions for maximum yield (Lou Hong-xiang, 2012).

Biological Activities and Applications
Research on methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, a compound with structural similarities, revealed chymotrypsin inhibitory activity and effectiveness against Escherichia coli and Shigella boydii. This showcases the potential for derivatives of this compound in biomedical applications, particularly in antimicrobial and enzyme inhibition roles (Atta-ur-rahman et al., 1997).

Photophysical Properties
The investigation into the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, including those with methoxy and cyano groups, highlights the unique luminescence characteristics influenced by these substituents. Such studies are crucial for developing new materials with specific optical properties for applications in photovoltaics, displays, and sensors (Soyeon Kim et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-16-9-13(10-18)5-8-15(16)22-11-12-3-6-14(7-4-12)17(19)21-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQFUFPFCNTWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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